molecular formula C20H24N2O4S B4647107 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine

1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine

Cat. No. B4647107
M. Wt: 388.5 g/mol
InChI Key: JLUUDAAQUZQSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine is not fully understood, but it is believed to act as a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine is also believed to have anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to inhibit the growth of cancer cells. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine has also been found to have a neuroprotective effect and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. However, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for the study of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine. One area of research could be the development of new drugs and pharmacological agents based on the structure of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine. Another area of research could be the investigation of the mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine and its potential applications in the treatment of various diseases. Additionally, the development of new synthesis methods for 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine could lead to more efficient and cost-effective production of the compound.
Conclusion:
In conclusion, 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has been widely studied for its potential applications in the development of new drugs and pharmacological agents. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine has several biochemical and physiological effects, and its future directions include the investigation of its mechanism of action and the development of new synthesis methods.

Scientific Research Applications

1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine has been widely studied for its potential applications in various fields of science. It has been used as a reagent in the synthesis of various organic compounds, such as sulfonamides, amides, and ureas. 1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine has also been used in the development of new drugs and pharmacological agents.

properties

IUPAC Name

[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15-4-9-19(14-16(15)2)27(24,25)22-12-10-21(11-13-22)20(23)17-5-7-18(26-3)8-6-17/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUUDAAQUZQSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(3,4-dimethylphenyl)sulfonyl]-4-(4-methoxybenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.